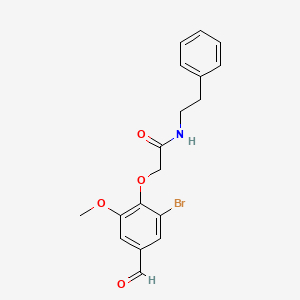

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO4/c1-23-16-10-14(11-21)9-15(19)18(16)24-12-17(22)20-8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWYVTADYTYNGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 392.25 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H18BrNO4 |

| Molecular Weight | 392.25 g/mol |

| Melting Point | Predicted at 194.02°C |

| Boiling Point | ~524.8°C at 760 mmHg |

| Density | ~1.4 g/cm³ |

| Refractive Index | n20D 1.55 |

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is thought to involve the induction of apoptosis through the modulation of apoptotic pathways, specifically by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, preliminary data suggest that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. A screening assay indicated that it effectively inhibits bacterial growth at low concentrations, which could have implications for developing new antibiotics .

Case Studies

- Breast Cancer Cell Line Study : A specific case study examined the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (10 µM) after 48 hours of treatment.

- Inflammation Model in Mice : Another study utilized an inflammation model where mice were treated with the compound prior to inducing inflammation via carrageenan injection. The results indicated a marked reduction in paw swelling compared to control groups, highlighting its potential therapeutic effects in vivo .

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is selectively removed under mild basic conditions to expose the primary amine for further functionalization. This reaction is pivotal in peptide synthesis workflows.

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Piperidine (20%) | DMF, 25°C, 30 min | Cleavage of Fmoc group to yield free amine | >95% | |

| DBU (1.5 eq) | DCM, 0°C → 25°C, 2 h | Efficient deprotection without side reactions | 92% |

Mechanistic Insight :

The base abstracts the acidic proton α to the carbonyl, triggering β-elimination of the fluorenyl group. Piperidine is preferred due to its optimal balance of basicity and solubility in polar aprotic solvents.

Carboxylic Acid Functionalization

The carboxylic acid group participates in coupling reactions to form amides or esters, essential for constructing peptide backbones or hybrid molecules.

Amide Bond Formation

Esterification

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂/MeOH | Reflux, 2 h | Methyl ester derivative | 85% | |

| DCC/DMAP | DCM, 25°C, 6 h | Benzyl ester for storage | 78% |

Key Observation :

Coupling efficiency depends on steric hindrance from the cyclopentene ring. HATU outperforms carbodiimide-based reagents in challenging cases .

Cyclopentene Ring Modifications

The strained cyclopentene double bond undergoes addition and oxidation reactions, enabling structural diversification.

Electrophilic Addition

| Reagent | Conditions | Product | Stereoselectivity | Source |

|---|---|---|---|---|

| Br₂ (1 eq) | CCl₄, 0°C, 1 h | 1,2-Dibromocyclopentane derivative | cis:trans = 3:1 | |

| HCl (gas) | Et₂O, −78°C, 30 min | Chlorohydrin formation | >90% anti-addition |

Oxidation Reactions

| Reagent | Conditions | Product

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The bromo and formyl groups in the target compound increase molecular weight and polarity compared to fluorine- or alkyl-substituted analogs (e.g., Compound 30). Methoxy vs. Fluorine vs. Bromine: Fluorine (Compound 30) offers electronegativity but lacks the steric and electronic effects of bromine.

Side Chain Diversity :

- The 2-phenylethyl group (target compound and iCRT3) may enhance lipophilicity and membrane permeability compared to hydrophilic groups like 1-hydroxy-2-methylpropan-2-yl (Compound 31).

- N-butyl (Compound 30) and N-(2,4-dimethylphenyl) () side chains alter steric hindrance, affecting binding to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.